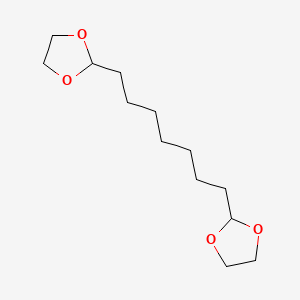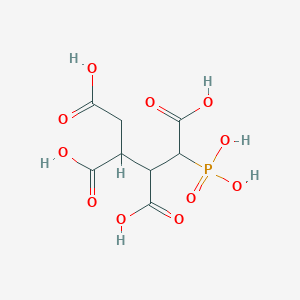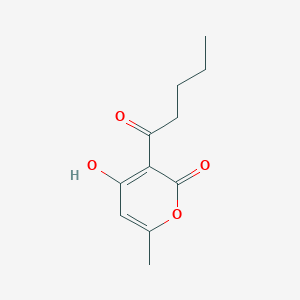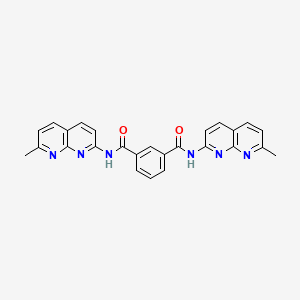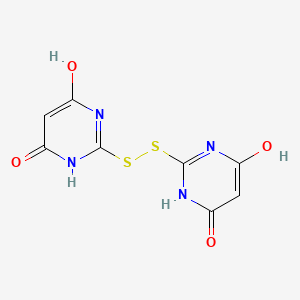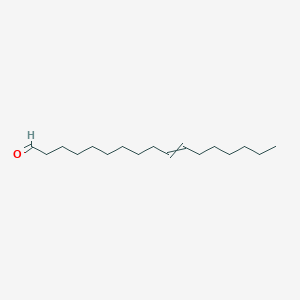
2,4-Di-tert-butylhexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C14H22O4 It is characterized by the presence of two tert-butyl groups attached to a hexa-2,4-dienedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylhexa-2,4-dienedioic acid typically involves the reaction of tert-butyl-substituted precursors with appropriate dienedioic acid derivatives. One common method involves the alkylation of hexa-2,4-dienedioic acid with tert-butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dienedioic acid to its corresponding diol or alcohol derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butylhexa-2,4-dienedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but a different core structure.
Hexa-2,4-dienedioic acid: The parent compound without the tert-butyl substitutions.
2,4-Di-tert-butylbenzoic acid: Another structurally related compound with tert-butyl groups attached to a benzoic acid core.
Uniqueness
2,4-Di-tert-butylhexa-2,4-dienedioic acid is unique due to its specific combination of tert-butyl groups and dienedioic acid backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
194037-42-8 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2,4-ditert-butylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C14H22O4/c1-13(2,3)9(8-11(15)16)7-10(12(17)18)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18) |
Clave InChI |
LYBRMRMLBAKESN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC(=O)O)C=C(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

